N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-25-8-6-10/h1-4,10H,5-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPOMKUXTUVITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Thianyl Group: : The thianyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a thianyl halide in the presence of a base such as triethylamine.
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Formation of the Benzamide: : The final step involves the coupling of the oxadiazole-thianyl intermediate with 2-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thianyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) could be used.
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Substitution: : The trifluoromethyl group on the benzamide ring can participate in electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Nitric acid, bromine, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Nitrated or halogenated benzamides
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for pharmaceutical research.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity to biological targets, increasing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formulas.
Key Observations :
Comparison :
- The target’s synthesis likely parallels ’s triazole formation, where cyclization under basic conditions (e.g., NaOH) generates the oxadiazole core .
- ’s use of Bortribromid for demethylation highlights a contrast in functional group manipulation compared to alkylation steps in the target’s synthesis .
Spectral and Physicochemical Properties
IR Spectroscopy :
- Rf Values (TLC): Compound 203 (): Rf = 0.54 (hexane/EtOAc) vs. Methyl N-cyanobenzimidat (Rf = 0.46), indicating higher polarity than the target’s trifluoromethyl group .
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a 1,2,4-oxadiazole ring fused with a thian moiety and a trifluoromethyl benzamide group. This combination enhances its chemical reactivity and biological potential. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
1. Anticancer Properties
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent anticancer activity by targeting various cellular mechanisms:
- Enzyme Inhibition: Compounds with an oxadiazole ring have been shown to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs) and thymidylate synthase. These enzymes play crucial roles in DNA replication and cell cycle regulation .
- Cytotoxicity: Studies have demonstrated that similar oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. For instance, compounds in this class have shown IC50 values indicating significant growth inhibition in these cells .
2. Antimicrobial Activity
The thian and oxadiazole components contribute to the antimicrobial properties of the compound. Research has highlighted that oxadiazole derivatives can exhibit activity against bacterial strains by disrupting their metabolic pathways .
3. Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX) enzymes, which are involved in the inflammatory response .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of HDACs and thymidylate synthase | |
| Antimicrobial | Disruption of bacterial metabolism | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . This highlights the potential for further development of this compound as an effective anticancer agent.
Mechanistic Insights
The interaction between the compound and biological targets was elucidated through molecular docking studies. These studies revealed that the compound could bind effectively to target sites on enzymes such as HDACs and COX enzymes, suggesting a strong potential for therapeutic applications in oncology and inflammation-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
